1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime
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Overview
Description
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyridinone core with a nitrophenyl group and a chlorobenzyl oxime moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the tetrahydropyridinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the chlorobenzyl oxime moiety is formed through oximation reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, requiring careful consideration of reaction kinetics and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorobenzyl oxime moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxime moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)pyridin-2(1H)-one: Similar structure but lacks the tetrahydro and oxime functionalities.
4-chlorobenzylidene-2,4-dinitrophenylhydrazine: Contains similar functional groups but different core structure.
Uniqueness
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime is unique due to its combination of a tetrahydropyridinone core, nitrophenyl group, and chlorobenzyl oxime moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1-(4-nitrophenyl)piperidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-25-20-16-9-11-21(12-10-16)17-5-7-18(8-6-17)22(23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOZCZONYKWSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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